molecular formula C15H19FN2O2 B8007093 4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B8007093
M. Wt: 278.32 g/mol
InChI Key: FFIHBYOUCJMQFO-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core substituted at the 4-position with a 3-fluorobenzyl group. This structure combines conformational rigidity from the spirocyclic system with the electronic and steric effects of the fluorinated benzyl substituent. The compound has been investigated in diverse therapeutic contexts, including hypertension, neuropathic pain, and enzyme inhibition, due to its ability to interact with targets such as σ1 receptors, µ-opioid receptors (MOR), and soluble epoxide hydrolase (sEH) .

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-13-3-1-2-12(8-13)9-18-11-15(20-10-14(18)19)4-6-17-7-5-15/h1-3,8,17H,4-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIHBYOUCJMQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)CO2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Formation

The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold is synthesized via intramolecular cyclization. A representative route involves:

Step 1: Piperidine Ring Formation
Reacting 4-piperidone with a bromoethylamine derivative under basic conditions yields a piperidine intermediate. For example, treatment of 4-piperidone with 2-bromoethylamine hydrobromide in the presence of K<sub>2</sub>CO<sub>3</sub> generates 4-(2-aminoethyl)piperidine.

Step 2: Oxazolidinone Cyclization
The intermediate undergoes cyclization with phosgene or carbonyl diimidazole (CDI) to form the oxazolidinone ring. In a reported protocol, 6-phenethyl-1-oxa-6-azaspiro[2.5]octane was synthesized using DMSO as a solvent and NaH as a base, achieving 77% yield (Table 1).

Starting MaterialReagents/ConditionsProductYieldReference
4-Piperidone derivativeK<sub>2</sub>CO<sub>3</sub>, DMSO, 50°CSpirocyclic intermediate77%

Detailed Synthesis Protocols

Optimized Alkylation Procedure

  • Reaction Setup :

    • Dissolve 1-oxa-4,9-diazaspiro[5.5]undecan-3-one (1.0 eq, 170.21 g/mol) in anhydrous DMF.

    • Add 3-fluorobenzyl bromide (1.2 eq) and K<sub>2</sub>CO<sub>3</sub> (2.0 eq).

    • Heat at 60°C for 12 hr under N<sub>2</sub>.

  • Workup :

    • Quench with ice-water, extract with ethyl acetate (3×).

    • Dry organic layers over MgSO<sub>4</sub>, concentrate under vacuum.

  • Purification :

    • Perform flash chromatography (SiO<sub>2</sub>, DCM/MeOH 95:5) to isolate the product.

    • Typical yield: 70–85%.

Chiral Resolution (If Applicable)

For enantiomerically pure forms, chiral HPLC using columns like Chiralpak IA with n-heptane/isopropanol eluents resolves racemic mixtures.

Analytical Characterization

Key Data for 4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 7.31–7.17 (m, 4H, Ar-H), 4.38 (q, J = 6.8 Hz, 1H), 3.81 (d, J = 12.2 Hz, 1H), 2.89–2.51 (m, 8H), 1.82–1.60 (m, 4H).

  • HPLC-MS : Purity >98%.

  • HRMS : [M]<sup>+</sup> calcd. for C<sub>15</sub>H<sub>19</sub>FN<sub>2</sub>O<sub>2</sub>: 278.1427; found: 278.1420.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at the 9-position nitrogen is mitigated by using bulky bases (e.g., DBU).

  • Solvent Choice : DMSO enhances cyclization efficiency but may require stringent drying to avoid hydrolysis.

  • Scale-Up : Continuous flow systems improve yield reproducibility for the cyclization step.

Applications and Derivatives

The compound’s structural analogs exhibit dual MOR/σ<sub>1</sub>R affinity, suggesting utility in pain management. Derivatives with varied fluorobenzyl substituents (2-F, 4-F) show distinct pharmacokinetic profiles, underscoring the importance of substitution patterns .

Chemical Reactions Analysis

4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cellular proliferation pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Bioactivity

Fluorobenzyl Isomers
  • 4-(2-Fluorobenzyl) Analog (CAS: 1708264-10-1): The ortho-fluorine substitution enhances steric bulk, improving σ1 receptor and MOR affinity.
  • 4-(4-Fluorobenzyl) Analog (CAS: 1713174-19-6) : The para-fluorine substitution reduces metabolic stability compared to ortho and meta isomers, likely due to increased susceptibility to oxidative metabolism .
  • This configuration optimizes target engagement while maintaining moderate metabolic stability .
Non-Fluorinated Benzyl Analog (4-Benzyl Derivative; CAS: 151096-96-7)
  • The absence of fluorine reduces molecular polarity, increasing logP (lipophilicity) by ~0.5 units compared to fluorinated analogs. This leads to improved blood-brain barrier (BBB) permeability but higher risk of off-target interactions (e.g., hERG inhibition) .

Alkyl vs. Aryl Substitutions

  • 9-(2-Indol-3-ylethyl) Derivative (Compound 21) : In antihypertensive studies, this analog exhibited superior potency (ED₅₀ = 2.5 mg/kg in SHR rats) compared to the 3-fluorobenzyl derivative. However, its indole moiety increases molecular weight (MW = 325.4 g/mol) and synthetic complexity .
  • 4-Cyclopropylmethyl Derivative (CAS: 1422133-74-1) : Smaller alkyl groups reduce steric bulk, improving solubility (logS = -3.2) but diminishing σ1 receptor affinity by 10-fold compared to the 3-fluorobenzyl analog .

Therapeutic Target-Specific Comparisons

Soluble Epoxide Hydrolase (sEH) Inhibition
  • Trisubstituted Urea Derivatives (e.g., Compound 15) : Incorporating a urea group at the 9-position enhances sEH inhibition (IC₅₀ = 0.8 nM) but reduces BBB penetration. The 3-fluorobenzyl analog lacks this modification, making it less potent for sEH but more suitable for CNS targets .
Dual µOR/σ1R Ligands
  • Compound 16 (Ethyl Substituent) : Replacing the benzyl group with ethyl improves selectivity (σ1R Ki = 12 nM, MOR Ki = 18 nM) and reduces hERG inhibition (IC₅₀ > 30 µM). The 3-fluorobenzyl analog shows higher σ1R affinity (Ki = 8 nM) but moderate hERG inhibition (IC₅₀ = 10 µM) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Solubility (µM) BBB Permeability (Papp, ×10⁻⁶ cm/s)
4-(3-Fluorobenzyl) Target 278.32 2.1 45 12.4
4-(2-Fluorobenzyl) Analog 278.32 2.3 32 10.8
4-Benzyl Analog 260.35 2.6 18 15.6
9-(2-Indol-3-ylethyl) (21) 325.4 3.0 8 8.2

Data compiled from

Key Research Findings

  • Antihypertensive Activity : The 3-fluorobenzyl derivative showed moderate activity (ED₅₀ = 15 mg/kg in SHR rats), outperforming bulkier aryl-substituted analogs but lagging behind indole-based derivatives .
  • Safety Profile : Unlike ortho-halogenated analogs, the meta-fluorine substitution reduced hERG inhibition risk (IC₅₀ = 10 µM vs. 2 µM for 2-fluorobenzyl) .

Biological Activity

4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a synthetic organic compound belonging to the class of spiro compounds. Its unique structure comprises two interconnected rings featuring a fluorobenzyl group and an oxa-diazaspiro framework, making it a subject of interest in various biological and chemical research applications.

PropertyValue
IUPAC Name4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Molecular FormulaC₁₅H₂₁FN₂O
Molecular Weight264.34 g/mol
CAS Number1708289-07-9

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Spiro Ring : Achieved through intramolecular cyclization.
  • Introduction of the Fluorobenzyl Group : Accomplished via nucleophilic substitution.
  • Oxidation and Reduction Reactions : Necessary for achieving desired functional groups.

The biological activity of 4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate the activity of these targets through various biochemical pathways, leading to potential therapeutic effects.

Research Findings

Recent studies have indicated that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some spiro compounds have shown effectiveness against bacterial strains.
  • Enzyme Inhibition : The ability to inhibit specific enzymes can lead to applications in drug development.

Case Studies

  • Antimicrobial Properties : A study demonstrated that derivatives of spiro compounds exhibited significant antimicrobial activity against resistant bacterial strains, suggesting potential for development as new antibiotics.
  • Enzyme Inhibition : Research on spiro compounds indicated their role as inhibitors in enzyme pathways associated with cancer proliferation, highlighting their potential in oncology.

Applications in Scientific Research

4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be utilized in various fields:

  • Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.
  • Biochemistry : In studies related to protein-ligand interactions and enzyme kinetics.

Comparison with Similar Compounds

Compound NameStructure FeatureUnique Aspects
1,4-Diazaspiro[5.5]undecan-3-oneLacks fluorophenyl groupSimpler nitrogen framework
1,4,9-Triazaspiro[5.5]undecan-2-oneAdditional nitrogen atomsIncreased complexity

The presence of the fluorobenzyl group in 4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one provides unique properties that distinguish it from other similar compounds.

Q & A

Q. What are the standard synthetic routes and purification strategies for 4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and fluorobenzyl group coupling. For example, analogous spiro compounds are synthesized via reductive amination followed by cyclization under acidic conditions . Purification often requires chromatographic techniques (e.g., preparative HPLC) to resolve diastereomers, as demonstrated in the isolation of related azaspiro compounds . Characterization via NMR and LC-MS is critical to confirm structural integrity and purity.

Q. How can the molecular structure and stereochemistry of this compound be elucidated?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as applied to similar fluorobenzylidene spiro compounds . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., COSY, NOESY) to assign stereochemistry and confirm spatial arrangements of the fluorobenzyl and diazaspiro groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer: Target-based assays (e.g., enzyme inhibition studies) and cell-based viability assays (e.g., MTT assays) are foundational. For receptor-targeted spiro compounds, competitive binding assays using fluorophore-labeled ligands can quantify affinity . Dose-response curves and IC50 calculations should be normalized to positive controls to ensure reproducibility.

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values across assays) be resolved?

Methodological Answer: Contradictions often arise from assay-specific variables (e.g., buffer pH, co-solvents). A systematic approach includes:

  • Replicating experiments under standardized conditions .
  • Applying statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
  • Cross-referencing with computational models (e.g., molecular docking) to assess target binding consistency . Theoretical frameworks, such as structure-activity relationship (SAR) models, should guide hypothesis refinement .

Q. What methodologies are suitable for studying the environmental fate of this compound?

Methodological Answer: Long-term environmental impact studies should follow protocols like those in Project INCHEMBIOL :

  • Abiotic degradation : Hydrolysis/photolysis experiments under controlled pH and UV exposure.
  • Biotic degradation : Soil microcosm studies with LC-MS/MS quantification of metabolites.
  • Bioaccumulation : Use stable isotope labeling to track compound uptake in model organisms (e.g., Daphnia magna).

Q. How can mechanistic insights into its biological activity be gained through computational approaches?

Methodological Answer: Integrate molecular dynamics (MD) simulations and quantum mechanical (QM) calculations to map interactions with biological targets. For example:

  • MD simulations of the compound bound to a protein active site (e.g., 1 µs trajectories) to assess stability .
  • Density Functional Theory (DFT) to analyze electronic effects of the 3-fluorobenzyl substituent on reactivity .
  • Free-energy perturbation (FEP) calculations to predict binding affinity changes for structural analogs .

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